4-Methoxyphenyl 4-hydroxybenzoate

Description

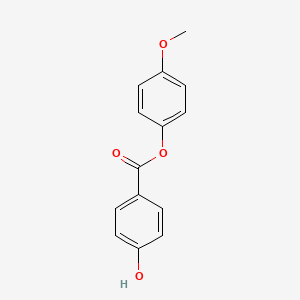

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQSVJUCLQYISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342069 | |

| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50687-62-2 | |

| Record name | Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50687-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 4-Methoxyphenyl 4-hydroxybenzoate

An In-depth Technical Guide to the Characterization of 4-Methoxyphenyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive framework for the definitive characterization of this compound (CAS No. 50687-62-2). As a molecule of interest in materials science, particularly in the synthesis of liquid crystals and polymers, its unambiguous identification and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a logically structured narrative that explains the causal relationships behind the chosen analytical methodologies. We will delve into the synthesis, spectroscopic analysis (NMR, IR, MS), chromatography, and thermal analysis, presenting each protocol as a self-validating system. The aim is to equip researchers and development professionals with both the theoretical basis and practical workflows required to confidently synthesize and verify this compound.

Introduction and Physicochemical Profile

This compound is an aromatic ester comprising a 4-hydroxybenzoate unit linked to a 4-methoxyphenyl group. Its bifunctional nature, possessing both a free phenolic hydroxyl group and an ester linkage, makes it a valuable monomer and synthetic intermediate.

The initial step in any characterization workflow is to establish the fundamental physicochemical properties of the compound. This data serves as the primary, albeit preliminary, point of comparison against a newly synthesized batch.

| Property | Value | Source |

| CAS Number | 50687-62-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₄ | |

| Molecular Weight | 244.24 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 193.0 - 197.0 °C | [1] |

| Synonyms | 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben | [3] |

| Solubility | Soluble in methanol, acetone; slightly soluble in water |

The high melting point is indicative of a well-ordered crystal lattice, likely stabilized by intermolecular hydrogen bonding via the free phenolic hydroxyl group. This structural feature is a key consideration for selecting appropriate solvents for both reaction and analysis.

Synthesis Pathway: Steglich Esterification

To characterize a molecule, one must first obtain it. A reliable method for synthesizing this compound is the Steglich esterification, a well-established reaction that couples a carboxylic acid and an alcohol.

Causality of Experimental Choice: The Steglich esterification is chosen for its mild reaction conditions, which prevents unwanted side reactions that could occur at higher temperatures, especially given the presence of two phenolic groups. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, activating the carboxylic acid group of 4-hydroxybenzoic acid. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack by the hydroxyl group of 4-methoxyphenol.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-hydroxybenzoic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (see Section 4).

-

Work-up: Upon completion, filter off the DCU precipitate. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove unreacted DMAP, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted 4-hydroxybenzoic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Visualization: Synthesis Workflow

Caption: Steglich esterification workflow for synthesis.

Spectroscopic and Spectrometric Elucidation

This section forms the core of the characterization. A combination of NMR, IR, and Mass Spectrometry provides a detailed "fingerprint" of the molecule, allowing for unambiguous structural confirmation.

Visualization: Overall Analytical Workflow

Caption: Integrated analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: ¹H NMR reveals the number of different types of protons, their electronic environments, and their neighboring protons. ¹³C NMR provides information about the carbon skeleton. The combination confirms the presence of the two distinct aromatic rings and all associated functional groups.

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for this compound).[4]

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire spectra on a 400 MHz or higher spectrometer.

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (H-a, H-b) | ~8.00 | d | 2H | Protons ortho to C=O |

| Aromatic (H-c, H-d) | ~7.15 | d | 2H | Protons ortho to O-ester |

| Aromatic (H-e, H-f) | ~6.95 | d | 2H | Protons ortho to -OCH₃ |

| Aromatic (H-g, H-h) | ~6.90 | d | 2H | Protons ortho to -OH |

| Methoxy (-OCH₃) | ~3.75 | s | 3H | Methyl protons |

| Phenolic (-OH) | ~10.3 | s (broad) | 1H | Hydroxyl proton |

Note: The aromatic region will show two distinct AA'BB' systems (appearing as doublets) due to the para-substitution on both rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Causality of Experimental Choice: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for rapid confirmation of the key structural components: the phenolic -OH, the ester carbonyl (C=O), and the ether C-O linkage.

Protocol: IR Spectrum Acquisition (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the dry, powdered sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenolic O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Ester C=O stretch | ~1730 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| Ester/Ether C-O stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its fragmentation pattern, which helps piece the structure together.

Causality of Experimental Choice: Electron Ionization (EI) is a common technique that provides a clear molecular ion peak (M⁺) and a reproducible fragmentation pattern. The fragments observed must logically derive from the proposed structure, thus validating it.

Protocol: MS Sample Preparation (Direct Infusion ESI or GC-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

For GC-MS, inject the solution into the GC. For ESI, infuse the solution directly into the source.

-

Acquire the mass spectrum.

| m/z Value | Identity | Significance |

| 244 | [M]⁺ | Molecular Ion Peak, confirms C₁₄H₁₂O₄ |

| 123 | [CH₃O-C₆H₄-O]⁺ | Fragment corresponding to the 4-methoxyphenoxy portion |

| 121 | [HO-C₆H₄-CO]⁺ | Base peak; fragment corresponding to the 4-hydroxybenzoyl cation |

The presence of the molecular ion at m/z 244 confirms the elemental composition.[4] The observation of the base peak at m/z 121 is highly characteristic, resulting from the stable acylium ion formed after cleavage of the ester bond.[4]

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for determining purity.

Causality of Experimental Choice: TLC is a rapid, qualitative technique ideal for monitoring the progress of the synthesis. HPLC provides a quantitative measure of purity, which is critical for drug development and materials science applications where even small impurities can have significant effects.

Protocol: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

-

Spotting: Dissolve a small amount of crude reaction mixture and starting materials in a solvent and spot them on the plate.

-

Development: Place the plate in a chamber saturated with the mobile phase.

-

Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product should have an Rf value distinct from the starting materials.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

-

Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity of >99% is often achievable after proper purification.[1]

Safety and Handling

A thorough characterization includes understanding the compound's handling requirements.

-

Hazards: May cause an allergic skin reaction (GHS Hazard statement H317).[3]

-

Precautions: Avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of skin contact, wash thoroughly.

Conclusion

The definitive characterization of this compound is a multi-faceted process that relies on the logical integration of synthesis, spectroscopy, and chromatography. By following the protocols outlined in this guide, a researcher can confidently confirm the compound's identity and purity. The congruence of data from NMR (connectivity), IR (functional groups), MS (molecular weight and fragmentation), and HPLC (purity) constitutes a self-validating system that ensures the material is suitable for its intended downstream application in research and development.

References

A Guide to the Spectroscopic Characterization of 4-Methoxyphenyl 4-hydroxybenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxyphenyl 4-hydroxybenzoate (CAS 50687-62-2), a key aromatic ester. Designed for researchers and professionals in drug development and materials science, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is comprised of two key moieties: a 4-hydroxybenzoyl group and a 4-methoxyphenyl group linked by an ester functional group. This structure presents distinct features that are readily elucidated by a combination of spectroscopic techniques. The structural integrity and purity of a sample are paramount, and the methods described herein form a self-validating system for its confirmation.

The molecular formula is C₁₄H₁₂O₄, corresponding to a molecular weight of 244.24 g/mol .[1][2] The following diagram illustrates the molecular structure with atomic numbering used for subsequent spectral assignments.

References

Introduction: The Significance of 4-Methoxyphenyl 4-hydroxybenzoate and its Solubility Profile

An In-depth Technical Guide to the Solubility of 4-Methoxyphenyl 4-hydroxybenzoate in Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solution behavior for applications ranging from synthesis and purification to formulation and materials engineering.

This compound, also known by synonyms such as 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester and 4-Methoxyphenylparaben, is a key intermediate in various chemical syntheses. Its molecular structure, possessing both polar (hydroxyl, ester, methoxy) and non-polar (aromatic rings) functionalities, imparts a nuanced solubility profile that is critical for its application. For instance, its utility as a building block for liquid crystals is intrinsically linked to its solubility in specific organic media during synthesis and processing.

Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis or subsequent reactions to ensure optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization processes for purification, where solubility and insolubility in different solvent systems are leveraged.

-

Formulation: For potential applications in pharmaceuticals or other industries, understanding its solubility is the first step in designing stable and effective formulations.

-

Material Science: In the context of liquid crystal development, controlling its solubility is essential for creating ordered molecular structures.

This guide will not only explore the theoretical underpinnings of this compound's solubility but also provide actionable experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C14H12O4 | |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 193.0 to 197.0 °C (specifically 194 °C) | |

| Synonyms | 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben |

The high melting point of this compound suggests a stable crystal lattice with significant intermolecular forces. A considerable amount of energy, in the form of favorable solute-solvent interactions, is required to overcome this lattice energy for dissolution to occur.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like this compound in a solvent is governed by a simple principle: "like dissolves like".[2][3] This principle is a reflection of the thermodynamics of the solution process, where the change in Gibbs free energy (ΔG) must be negative for dissolution to be spontaneous. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

Key factors influencing the solubility of this compound include:

-

Polarity: The molecule has distinct polar and non-polar regions. The hydroxyl and ester groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. The aromatic rings are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

-

Temperature: For most solids dissolving in liquids, the process is endothermic, meaning that an increase in temperature will increase solubility.[2] This is particularly relevant for overcoming the high lattice energy of crystalline solids. There is qualitative evidence suggesting that this compound is soluble in hot methanol.

-

Solvent-Solute Interactions: The specific interactions between the solute and solvent molecules are critical. Protic solvents (like alcohols) can act as hydrogen bond donors and acceptors, interacting with the hydroxyl and ester groups. Aprotic polar solvents (like acetone) can act as hydrogen bond acceptors.

Based on these principles and data from related compounds like other parabens which are soluble in alcohols and acetone, a predicted solubility profile can be hypothesized:

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar (e.g., Hexane, Toluene) | Low | The non-polar nature of these solvents is not conducive to solvating the polar functional groups of the solute. |

| Moderately Polar Aprotic (e.g., Dichloromethane, Ethyl Acetate) | Moderate | These solvents can engage in dipole-dipole interactions, but lack the hydrogen bonding capability of protic solvents. |

| Polar Aprotic (e.g., Acetone) | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds suggest favorable interactions. |

| Polar Protic (e.g., Methanol, Ethanol) | High, especially with heating | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute. |

Experimental Determination of Solubility: A Practical Workflow

The following section provides detailed protocols for determining the solubility of this compound.

Qualitative and Semi-Quantitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube for dissolution. If the solid dissolves completely, it is considered "soluble". If some solid remains, it is "partially soluble" or "insoluble".

-

Heating (Optional): For tubes with remaining solid, gently heat in a water bath to observe the effect of temperature on solubility.

Quantitative Solubility Determination: Isothermal Equilibrium Method

This method provides precise solubility data at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation.

-

Place the sealed container in a constant temperature bath (e.g., shaker bath) set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Determine the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

-

The following diagram illustrates the workflow for the quantitative determination of solubility.

Advanced Considerations: Thermodynamic Modeling

For researchers in drug development and materials science, predictive models can offer valuable insights and reduce experimental workload. Thermodynamic models such as UNIFAC, NRTL-SAC, and COSMO-RS can be employed to estimate the solubility of compounds like this compound.[4][5][6][7] These models use group contribution methods or quantum chemical calculations to predict activity coefficients and, subsequently, solubility. While a detailed discussion of these models is beyond the scope of this guide, they represent a powerful tool for in silico solvent screening and process optimization.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive framework for understanding and determining its solubility profile. By combining theoretical principles with robust experimental methodologies, researchers can effectively characterize the solution behavior of this compound, enabling its efficient use in synthesis, purification, and the development of new materials.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Methoxyphenyl 4-hydroxybenzoate

This guide provides an in-depth, technical walkthrough for the complete crystal structure analysis of 4-Methoxyphenyl 4-hydroxybenzoate. As a compound of interest in materials science and drug development, understanding its three-dimensional structure is paramount for elucidating structure-property relationships. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from synthesis to crystallographic data deposition. The methodologies described herein are grounded in established scientific principles to ensure reproducibility and accuracy.

Introduction: The Rationale for Structural Analysis

This compound (C₁₄H₁₂O₄) is an aromatic ester with potential applications stemming from its rigid molecular framework and the presence of functional groups capable of forming hydrogen bonds. A detailed understanding of its crystal packing, intermolecular interactions, and conformational preferences can inform its use in the design of novel materials, including liquid crystals and pharmaceutical co-crystals. In the absence of a publicly available crystal structure, this guide provides a comprehensive roadmap for its determination.

Synthesis and Purification of this compound

A high-purity crystalline sample is a prerequisite for successful single-crystal X-ray diffraction analysis. The following section details a robust protocol for the synthesis and purification of the title compound.

Synthesis via Fischer Esterification

The synthesis of this compound can be readily achieved through the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst.[1][2]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 4-hydroxybenzoic acid (1 equivalent), 4-methoxyphenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

-

Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Reaction Monitoring: The reaction progress can also be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to remove unreacted 4-hydroxybenzoic acid and the acid catalyst) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude ester is crucial to remove any unreacted starting materials or by-products. Recrystallization is an effective method for obtaining high-purity material suitable for single-crystal growth.[3][4][5][6]

Experimental Protocol:

-

Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature. A mixture of ethanol and water is often a good starting point for moderately polar organic compounds.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product should be confirmed by analytical techniques such as NMR and melting point determination.

Single-Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

Slow Evaporation

This is a straightforward and widely used technique for growing single crystals.[7][8]

Experimental Protocol:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

-

Filter the solution to remove any dust or particulate matter.

-

Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[9][10][11]

Experimental Protocol:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

-

Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Principles of X-ray Diffraction

X-ray crystallography is based on the principle that the regular, repeating arrangement of atoms in a crystal lattice diffracts a beam of X-rays in a predictable pattern.[7][12][13][14] The relationship between the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ) is described by Bragg's Law:

nλ = 2d sin(θ)

By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be constructed, from which the atomic positions can be determined.

Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

Diffraction Measurement: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a measured intensity and position.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure using specialized software.

Workflow:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELXS program is a widely used tool for this purpose.[15]

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. The SHELXL program is the standard for this process.[1][3] This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and chemical sense.

Caption: Workflow for Crystal Structure Analysis.

Complementary Analytical Techniques

While SC-XRD provides the definitive three-dimensional structure, other analytical techniques are essential for characterizing the bulk material and corroborating the structural data.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. Predicted ¹H NMR data for this compound suggests distinct aromatic proton signals for the two phenyl rings, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton.[16]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Hydroxyl (O-H) | ~10.5 |

| Aromatic (adjacent to C=O) | ~7.99 |

| Aromatic (adjacent to O-H) | ~6.99 |

| Aromatic (methoxyphenyl ring) | ~7.16 and ~6.94 |

| Methoxy (O-CH₃) | ~3.78 |

Note: Predicted values are based on computational models and may vary slightly from experimental data.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to investigate any phase transitions of the crystalline material.[9][17][18][19][20]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the compound.[9][19][20]

Table 2: Expected Thermal Properties

| Analysis | Parameter | Expected Observation |

| DSC | Melting Point | Sharp endothermic peak |

| TGA | Decomposition | Onset of mass loss at elevated temperature |

Crystallographic Data Deposition

Upon successful structure solution and refinement, it is standard practice to deposit the crystallographic data in a public repository to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[2][5][8][11][21]

Deposition Process:

-

Prepare a CIF file: The final refined structure is saved in the Crystallographic Information File (CIF) format.

-

Validate the CIF: Use the CCDC's enCIFer or the IUCr's checkCIF service to validate the syntax and integrity of the CIF file.

-

Submit the data: The CIF file, along with the structure factor data, is submitted to the CCDC via their online deposition service.

-

Receive a Deposition Number: The CCDC will provide a unique deposition number for the structure, which should be included in any publication reporting the crystal structure.

Caption: Crystallographic Data Deposition Workflow.

Conclusion

This technical guide has outlined a comprehensive, step-by-step approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and X-ray diffraction analysis, researchers can successfully determine the three-dimensional structure of this and other small organic molecules. The integration of complementary analytical techniques ensures a thorough characterization of the compound, providing a solid foundation for further research and application development.

References

- 1. ou.edu [ou.edu]

- 2. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 3. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. azom.com [azom.com]

- 13. fiveable.me [fiveable.me]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER(50687-62-2) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. chemicaljournal.in [chemicaljournal.in]

- 19. mdpi.com [mdpi.com]

- 20. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

physical and chemical properties of 4-Methoxyphenyl 4-hydroxybenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxyphenyl 4-hydroxybenzoate

Introduction

This compound, also known by synonyms such as 4-Methoxyphenylparaben and 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, is an aromatic ester of significant interest in chemical synthesis.[1][2][3] With the CAS Registry Number 50687-62-2, this compound serves as a crucial intermediate and building block, particularly in the fields of pharmaceutical development and polymer science.[4][5][6] Its structure, which combines the functionalities of a phenol and a paraben-like ester, imparts a unique set of physical and chemical characteristics that are critical for its application in complex molecular syntheses.

This guide provides a comprehensive overview of the core properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its characteristics for use in laboratory and industrial settings. We will delve into its physical attributes, spectroscopic profile, analytical methodologies, and chemical reactivity, offering both synthesized data and practical, field-proven protocols.

Chemical Structure and Core Properties

The molecule consists of a 4-hydroxybenzoate group ester-linked to a 4-methoxyphenol moiety. This structure is fundamental to its chemical behavior, including its role as a thermodynamic monomer and its utility in introducing specific functionalities into larger molecules.[2][5]

Caption: Chemical Structure of this compound.

Physical Properties

The physical properties of a compound are paramount for its handling, formulation, and application. The data below has been synthesized from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 50687-62-2 | [1][2][4][7][8] |

| Molecular Formula | C₁₄H₁₂O₄ | [2][4][8] |

| Molecular Weight | 244.24 g/mol | [2][4][8][9] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 193.0 - 197.0 °C | [1][8] |

| Boiling Point | 427.1 ± 30.0 °C (Predicted) | [8] |

| Solubility | Soluble in methanol and acetone; slightly soluble in water. Almost transparent in hot methanol. | [2][8] |

| pKa | 8.06 ± 0.15 (Predicted) | [8] |

| Purity | Typically >99.0% (by GC) | [1] |

Spectroscopic and Analytical Characterization

A robust analytical framework is essential for confirming the identity, purity, and structure of chemical compounds. This section details the expected spectroscopic data and provides validated analytical methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the phenolic hydroxyl proton. The aromatic protons will appear as doublets due to ortho-coupling. The phenolic -OH signal is typically broad and its chemical shift is solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the ester will be significantly downfield. Symmetrical carbons in the phenyl rings will result in fewer than 14 signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[11] For this compound, the key absorption bands are:

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1720-1700 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1600, ~1500 cm⁻¹: C=C stretching within the aromatic rings.

-

~1250, ~1100 cm⁻¹: C-O stretching (ester and ether linkages).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[11]

-

Molecular Ion (M⁺): A peak at m/z 244 corresponding to the molecular weight is expected.

-

Key Fragments: Common fragmentation pathways would involve the cleavage of the ester bond, leading to fragments corresponding to the 4-hydroxybenzoyl cation (m/z 121) and the 4-methoxyphenoxy radical or related ions.

UV-Vis Spectroscopy

The aromatic nature of the compound results in strong absorption in the UV region, which is useful for quantitative analysis via HPLC with a UV detector. The exact λmax will depend on the solvent but is typically expected in the 250-280 nm range due to the π-π* transitions of the substituted benzene rings.

Experimental Protocols for Analysis

The following protocols are provided as validated starting points for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for assessing the purity and quantifying the concentration of the compound.[12]

Methodology:

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation of the phenolic group). A typical starting condition is 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or methanol to a known concentration (e.g., 0.5 mg/mL) and filter through a 0.45 µm syringe filter prior to injection.

-

Injection Volume: 10 µL.

Caption: Experimental Workflow for HPLC Analysis.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.[13]

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.[14]

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

DSC Protocol:

-

Heat the sample from room temperature to 220°C at a rate of 10 °C/min under a nitrogen atmosphere.

-

The endothermic peak corresponds to the melting point.

-

-

TGA Protocol:

-

Heat the sample from room temperature to 600°C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Monitor the mass loss as a function of temperature to determine the onset of thermal decomposition.

-

Synthesis and Reactivity

This compound is typically synthesized via esterification. Understanding its synthesis is key to appreciating its potential impurities and reactivity.

General Synthetic Pathway

The most direct route is the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst. Alternatively, for higher yields and milder conditions, the reaction can proceed by first converting 4-hydroxybenzoic acid to its more reactive acid chloride derivative, which is then reacted with 4-methoxyphenol.

Caption: General Fischer Esterification Synthesis Pathway.

Chemical Reactivity

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-hydroxybenzoic acid and 4-methoxyphenol. This is a primary consideration for formulation stability and compatibility studies.

-

Phenolic Group Reactivity: The free phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification or oxidation. Its acidity (predicted pKa ≈ 8.06) means it will be deprotonated under moderately basic conditions.[8]

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

-

Hazards: this compound may cause an allergic skin reaction (GHS Hazard H317).[1][3] It is advised to avoid breathing dust and to ensure contaminated work clothing is not allowed out of the workplace.[1][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to maintain its integrity.[8][15]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties. Its characterization relies on a suite of standard analytical techniques, including HPLC, NMR, IR, and thermal analysis. For researchers and developers, a thorough understanding of these properties, along with its synthesis and reactivity, is essential for its effective and safe utilization as a chemical intermediate in the creation of novel materials and pharmaceutical agents.

References

- 1. This compound | 50687-62-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 50687-62-2 | FM61839 [biosynth.com]

- 3. This compound | 50687-62-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. parchem.com [parchem.com]

- 5. nbinno.com [nbinno.com]

- 6. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER CAS#: 50687-62-2 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. lehigh.edu [lehigh.edu]

- 12. benchchem.com [benchchem.com]

- 13. TGA/DSC [sites.mpip-mainz.mpg.de]

- 14. Physical Characterization Instruments at IMSERC [imserc.northwestern.edu]

- 15. 50687-62-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-Methoxyphenyl 4-hydroxybenzoate (CAS 50687-62-2)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unkowns of 4-Methoxyphenyl 4-hydroxybenzoate

As scientists and researchers, we are often tasked with exploring the frontiers of chemical and biological knowledge. The compound this compound, identified by the CAS number 50687-62-2, presents a case where the foundational chemical knowledge is well-established, yet its specific biological activities and potential therapeutic applications remain largely uncharted territory. This guide is structured to provide a comprehensive overview of the existing technical data for this compound, while also clearly delineating the areas where further research is critically needed. Our approach is to synthesize the available information on its chemical properties, synthesis, and what can be inferred about its biological potential from related compounds, thereby providing a solid foundation for future investigation.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a distinct organic molecule with several synonyms, including 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester and 4-Methoxyphenylparaben.[1] Its identity is unequivocally established by its CAS number, 50687-62-2.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 193.0 to 197.0 °C | |

| Solubility | Soluble in water, methanol, and acetone. | [1] |

| SMILES | COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | [1] |

| InChIKey | MTQSVJUCLQYISS-UHFFFAOYSA-N |

These fundamental properties are crucial for its handling, formulation, and in designing experimental protocols. The compound's structure, featuring a benzoate ester linkage between a 4-hydroxyphenyl group and a 4-methoxyphenyl group, is the basis for its chemical reactivity and potential biological interactions.

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound and related benzoate derivatives is documented in the scientific literature, often involving the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol or their respective derivatives.[4][5]

A general synthetic approach involves the reaction of a 4-hydroxybenzoic acid derivative with a 4-methoxyphenol derivative in the presence of a suitable coupling agent or catalyst. The progress of the reaction and the purity of the final product are typically monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Workflow for a Generic Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization:

The identity and purity of synthesized this compound are confirmed through various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on both phenyl rings and the methoxy group protons. The integration and splitting patterns of these signals are used to confirm the structure.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O stretching vibrations of the ether and ester functionalities.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Section 3: Potential Biological Activities and Uses (Inferred and Investigated)

While specific, in-depth studies on the biological activities of this compound are limited in the publicly available literature, its structural relationship to parabens and other phenolic compounds allows for informed hypotheses about its potential biological roles.

3.1. Antimicrobial Properties:

As a member of the paraben family, this compound is expected to possess antimicrobial properties. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their ability to inhibit the growth of bacteria and fungi.[7][8] The mechanism of action of parabens is generally believed to involve the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis.[9]

3.2. Estrogenic Activity:

Parabens as a class have been investigated for their potential endocrine-disrupting effects, particularly their weak estrogenic activity. This activity is attributed to their ability to bind to estrogen receptors. The parent compound, 4-hydroxybenzoic acid, has been shown to exhibit weak estrogenic activity. It is plausible that this compound may also interact with estrogen receptors, although the specific affinity and functional consequences of this interaction are not well-documented.

3.3. Antioxidant Potential:

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom to scavenge free radicals. The presence of a hydroxyl group on one of the phenyl rings of this compound suggests that it may possess antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound, positive control, and a solvent blank.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

3.4. Cytotoxicity:

Limited evidence from a conference abstract suggests that a compound abbreviated as "4-MMPB" exhibited a concentration- and time-dependent decrease in cellular proliferation in three different cell lines. While it is not definitively confirmed that "4-MMPB" is this compound, this finding warrants further investigation into its potential cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate growth medium.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, and 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Section 4: Applications and Future Directions

Currently, the primary documented use of this compound is as a chemical intermediate in the synthesis of other molecules, such as liquid crystals and potentially as a component in cosmetic and pharmaceutical formulations.[4][10]

The lack of extensive biological data on this specific compound presents a significant opportunity for research. Future investigations should focus on:

-

Systematic evaluation of its antimicrobial spectrum and potency against a broad range of pathogenic bacteria and fungi.

-

In-depth studies on its potential endocrine-disrupting effects , including binding affinities for estrogen receptors and functional assays to determine agonist or antagonist activity.

-

Comprehensive assessment of its antioxidant capacity using various in vitro and in vivo models.

-

Thorough investigation of its cytotoxic effects on a panel of cancer cell lines to explore its potential as an anticancer agent.

-

Elucidation of its mechanism of action for any observed biological activities.

Section 5: Safety and Handling

Based on available safety data sheets, this compound is classified as a skin and eye irritant.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is important to handle it in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[11][12][13][14]

Conclusion

This compound (CAS 50687-62-2) is a well-characterized chemical compound with a clear synthetic pathway and established physicochemical properties. While its structural similarity to other parabens and phenolic compounds suggests potential antimicrobial, estrogenic, and antioxidant activities, there is a notable absence of specific and in-depth biological data in the current scientific literature. This guide has aimed to provide a thorough overview of the existing knowledge and to highlight the promising avenues for future research. For scientists and drug development professionals, this compound represents an intriguing molecule with untapped potential, awaiting further exploration to unlock its full biological and therapeutic significance.

References

- 1. This compound | 50687-62-2 | FM61839 [biosynth.com]

- 2. CAS RN 50687-62-2 | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER(50687-62-2) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl-4-hydroxybenzoate [huidziekten.nl]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate [mdpi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

molecular weight and formula of 4-Methoxyphenyl 4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl 4-hydroxybenzoate, a significant organic compound with applications in materials science and as a key intermediate in chemical synthesis. This document delves into its fundamental chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its current and potential applications, particularly for researchers, scientists, and professionals in drug development and materials science. The synthesis via Fischer esterification is detailed, alongside analytical characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No: 50687-62-2) is an aromatic ester that combines the structural features of 4-hydroxybenzoic acid and 4-methoxyphenol.[1] This unique combination of a hydroxyl- and a methoxy-substituted phenyl benzoate core makes it a molecule of interest, particularly as a building block for more complex structures such as liquid crystals and potentially as a scaffold in medicinal chemistry.[2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ester and methoxy groups) within a rigid aromatic framework imparts specific physicochemical properties that are critical for its applications. This guide aims to be a definitive resource on its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of two para-substituted benzene rings linked by an ester functional group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₄ | [5] |

| Molecular Weight | 244.25 g/mol | [5] |

| CAS Number | 50687-62-2 | [5] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 193-197 °C | |

| Synonyms | 4-Hydroxybenzoic acid 4-methoxyphenyl ester, 4-Methoxyphenylparaben, p-methoxyphenyl p-hydroxybenzoate | [1] |

| Solubility | Soluble in hot methanol |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst.[6] This method is widely employed for the synthesis of aromatic esters due to its reliability and relatively straightforward procedure.

Synthesis Workflow

The synthesis process involves the reaction of the carboxylic acid with the phenol, followed by purification to isolate the desired ester.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 4-methoxyphenol.

Materials:

-

4-Hydroxybenzoic acid

-

4-Methoxyphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (or another suitable inert solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid (1 equivalent), 4-methoxyphenol (1.2 equivalents), and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Characterization Workflow

Caption: Workflow for the characterization and purification of this compound.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.[7]

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~10.5 ppm (singlet, 1H): Phenolic -OH proton.

-

~7.99 ppm (doublet, 2H): Aromatic protons ortho to the ester carbonyl group.

-

~7.16 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

-

~6.99 ppm (doublet, 2H): Aromatic protons meta to the methoxy group.

-

~6.94 ppm (doublet, 2H): Aromatic protons meta to the ester carbonyl group.

-

~3.78 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum helps in identifying the different carbon environments within the molecule.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~1720-1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching of the ester and ether linkages.

-

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several areas of research and development.

Liquid Crystals

A primary application of this compound and its derivatives is in the field of liquid crystals.[2] The rigid, rod-like structure of the molecule is conducive to the formation of mesophases. The presence of terminal groups that can participate in hydrogen bonding and dipole-dipole interactions allows for the tuning of liquid crystalline properties.[3] Researchers have utilized similar benzoate structures to synthesize calamitic (rod-like) liquid crystals that exhibit nematic and smectic phases, which are essential for display technologies.[8]

Organic Synthesis Intermediate

The hydroxyl group on the 4-hydroxybenzoyl moiety can be further functionalized, making this compound a useful intermediate for the synthesis of more complex molecules. This allows for the introduction of various functionalities to tailor the properties of the final product for applications in pharmaceuticals or materials science.

Potential Biological Activity

While specific biological activities of this compound are not extensively documented, derivatives of 4-hydroxybenzoic acid are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[9][10] The structural similarity to parabens, which are widely used as preservatives, suggests potential antimicrobial properties.[6] Further research is warranted to explore the pharmacological potential of this specific compound and its derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile organic compound with a well-defined set of physicochemical properties. The synthetic route via Fischer esterification is robust and allows for the production of high-purity material, which can be rigorously characterized using standard analytical techniques. Its primary application lies in the synthesis of liquid crystals, where its molecular structure is highly advantageous. While its biological activities are not yet fully elucidated, its structural relationship to other bioactive compounds suggests that this may be a fruitful area for future investigation. This guide provides the foundational knowledge necessary for researchers and scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

- 1. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER CAS#: 50687-62-2 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 50687-62-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER(50687-62-2) 1H NMR [m.chemicalbook.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4-Methoxyphenyl 4-hydroxybenzoate and its Derivatives in Liquid Crystal Systems

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Benzoate Core as a Cornerstone of Mesogenic Design

In the vast landscape of liquid crystal (LC) materials, the benzoate ester linkage represents a fundamental and versatile building block. The compound 4-Methoxyphenyl 4-hydroxybenzoate serves as an archetypal example of a rigid mesogenic core. Its structure, comprising two phenyl rings linked by an ester group, provides the essential molecular rigidity and linearity required for the formation of liquid crystalline phases. The terminal methoxy (-OCH₃) and hydroxyl (-OH) groups offer sites for chemical modification, enabling the systematic tuning of material properties—a practice central to the field of liquid crystal engineering.

While this compound itself may exhibit a high melting point, its true value lies in its role as a precursor and a structural motif. By modifying the terminal groups, particularly by esterifying or etherifying the hydroxyl group, a vast library of calamitic (rod-like) liquid crystals can be synthesized. These materials are instrumental in technologies ranging from high-resolution displays to advanced optical and sensory devices.[1] This guide elucidates the core applications of this structural family, providing both the theoretical underpinnings and practical protocols for its use in modern materials research.

Application Note 1: A Versatile Precursor for Nematic and Smectic Mesogens

The primary application of the this compound framework is as a foundational element for synthesizing more complex liquid crystals. The inherent properties of the benzoate core—its planarity, length, and polar ester group—predispose it to form the nematic and smectic phases that are crucial for most electro-optical applications.

Causality of Experimental Design: The synthesis of functional liquid crystals is a process of molecular engineering. The goal is to create molecules with a specific balance of properties: a wide temperature range for the desired mesophase, appropriate viscosity, and specific dielectric and optical anisotropies. The synthesis begins with a rigid core, such as a benzoate, and adds flexible terminal chains (e.g., alkoxy or alkyl groups). These chains lower the melting point by disrupting crystal packing and enhance the stability of the liquid crystal phase. The choice of an esterification reaction, such as the Steglich method, is strategic; it is a high-yield reaction that proceeds under mild conditions, preserving the integrity of the mesogenic core while efficiently attaching the desired terminal groups.[2]

Protocol 1: Synthesis of a Representative Liquid Crystal (4-Methoxyphenyl 4-hexyloxybenzoate)

This protocol details the synthesis of a functional liquid crystal via Steglich esterification, a common and efficient method for forming the ester bond between a carboxylic acid (4-hexyloxybenzoic acid) and a phenol (4-methoxyphenol, which is a precursor to the title compound's core). This demonstrates the principle of building upon the core structure.

Materials:

-

4-Hexyloxybenzoic acid

-

4-Methoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hexyloxybenzoic acid (1 equivalent) and 4-methoxyphenol (1 equivalent) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. DMAP is a highly effective acylation catalyst that accelerates the reaction.

-

Initiation of Esterification: Cool the flask in an ice bath to 0 °C. Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture. The low temperature helps to control the exothermic reaction and minimize side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes unreacted starting materials and acidic/basic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

-

-

Final Purification: Recrystallize the crude product from hot ethanol to yield the pure 4-Methoxyphenyl 4-hexyloxybenzoate as a white solid. The purity can be confirmed by NMR and the transition temperatures by DSC.

Workflow Visualization:

Caption: Steglich esterification workflow for synthesizing a benzoate-based liquid crystal.

Application Note 2: Component in Nematic Liquid Crystal Mixtures

Derivatives of this compound are frequently used as components in nematic liquid crystal mixtures for display applications (LCDs).[3] A well-known example is 4-Pentylphenyl 4-methoxybenzoate (also known as Nematal 105), which possesses a stable nematic phase.[3]

Functional Role in Mixtures:

-

Broadening Temperature Range: Individual LC compounds often have a narrow mesophase temperature range. By creating eutectic mixtures, the operating temperature range of the final device can be significantly broadened, ensuring functionality in various environments.[4]

-

Tuning Optical Anisotropy (Δn): The birefringence (Δn = nₑ - nₒ) of the mixture is a critical parameter for display performance, affecting the device's switching time and thickness. Benzoate-based LCs contribute positively to Δn due to the high polarizability of the phenyl rings.

-

Host for Guest Molecules: The nematic phase can act as an ordered solvent for other molecules. Derivatives of this compound can serve as a host for dichroic dyes in guest-host displays or for chiral dopants to induce a helical twist, forming a chiral nematic (cholesteric) phase.[3]

Data Presentation: Properties of a Representative Benzoate LC

| Property | Value for 4-Pentylphenyl 4-methoxybenzoate (Nematal 105) |

| CAS Number | 38444-13-2[3] |

| Molecular Formula | C₁₉H₂₂O₃ |

| Mesophase | Nematic[3] |

| Melting Point | ~30 °C |

| Clearing Point (N→I) | ~47 °C |

Protocol 2: Preparation and Characterization of a Binary Liquid Crystal Mixture

This protocol describes how to create a simple binary mixture to observe the depression of the melting point and the alteration of the clearing point, key characteristics of a eutectic system.

Materials:

-

Liquid Crystal A (e.g., 4-Pentylphenyl 4-methoxybenzoate)

-

Liquid Crystal B (e.g., 4-Cyanophenyl-4'-N-propylbenzoate)[4]

-

Small glass vials with caps

-

Heating plate with magnetic stirring

-

Polarized Optical Microscope (POM) with a hot stage

-

Differential Scanning Calorimeter (DSC)

-

Micro-spatula and analytical balance

Step-by-Step Methodology:

-

Component Weighing: Accurately weigh the desired mass percentages of Liquid Crystal A and Liquid Crystal B into a clean glass vial. For example, prepare several compositions (e.g., 20:80, 40:60, 50:50, 60:40, 80:20).

-

Homogenization: Place the vial on a hot plate set to a temperature above the clearing point of both individual components. Stir the mixture gently until it becomes a completely uniform isotropic liquid.

-

Sample Preparation for Microscopy: While the mixture is in the isotropic phase, introduce a small drop into a liquid crystal cell (or onto a microscope slide) by capillary action.

-